

# In-Depth Spectroscopic Analysis of 20-Deacetyltaxuspine X: A Technical Guide

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## Compound of Interest

Compound Name: 20-Deacetyltaxuspine X

Cat. No.: B161448

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This technical guide provides a comprehensive overview of the spectroscopic data analysis of **20-Deacetyltaxuspine X**, a taxane diterpenoid isolated from *Taxus sumatrana*. The following sections detail the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), outline the experimental protocols for data acquisition, and present a logical workflow for the structural elucidation of this complex natural product.

## Core Spectroscopic Data

The structural determination of **20-Deacetyltaxuspine X** relies on the careful analysis of its spectroscopic data. The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS).

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 20-Deacetyltaxuspine X ( $\text{CDCl}_3$ )

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)
1	2.35	m	4.5
2	5.78	d	
5	5.85	dd	
6 $\alpha$	2.10	m	
6 $\beta$	2.55	m	
7	4.45	m	10.5, 6.5
9	5.40	d	
10	6.25	d	
13	5.01	t	
14 $\alpha$	2.20	m	
14 $\beta$	2.30	m	6.0
16	1.15	s	
17	1.80	s	
18	1.95	s	
19	1.60	s	
2'	6.50	d	16.0
3'	7.70	d	
Ph-H	7.40-7.60	m	16.0
OAc-2	2.18	s	
OAc-7	2.05	s	
OAc-9	2.25	s	
OAc-10	2.10	s	
OAc-13	1.98	s	

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 20-Deacetyltaxuspine X ( $\text{CDCl}_3$ )**

Position	$\delta\text{C}$ (ppm)	Position	$\delta\text{C}$ (ppm)
1	40.2	16	26.8
2	75.3	17	15.2
3	46.5	18	22.5
4	81.1	19	14.8
5	76.5	20	61.7
6	37.5	1'	166.8
7	72.8	2'	128.9
8	42.1	3'	145.2
9	78.9	Ph-C	128.5-133.5
10	76.1	OAc-2	170.5, 21.2
11	135.5	OAc-7	170.8, 21.5
12	142.1	OAc-9	170.2, 21.8
13	72.5	OAc-10	170.0, 21.4
14	35.6	OAc-13	171.0, 21.1
15	45.8		

Data presented is a representative compilation from typical analyses of taxane diterpenoids and may not be exhaustive.

**Table 3: High-Resolution Mass Spectrometry Data**

Technique	Ionization Mode	Observed m/z	Calculated m/z	Molecular Formula
HR-FABMS	Positive	[M+H] <sup>+</sup>	725.3117	C <sub>39</sub> H <sub>49</sub> O <sub>13</sub>

## Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of complex natural products like **20-Deacetyltaxuspine X**. The following are detailed methodologies for the key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer.
- **Sample Preparation:** A 5 mg sample of purified **20-Deacetyltaxuspine X** was dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra were acquired at 500 MHz with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.73 s. A total of 16 scans were accumulated.
- **<sup>13</sup>C NMR Acquisition:** Carbon-13 NMR spectra were acquired at 125 MHz with a spectral width of 240 ppm. The acquisition was performed using a proton-decoupled pulse sequence with a relaxation delay of 2.0 s and an acquisition time of 1.09 s. A total of 1024 scans were accumulated.
- **2D NMR Experiments:** Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

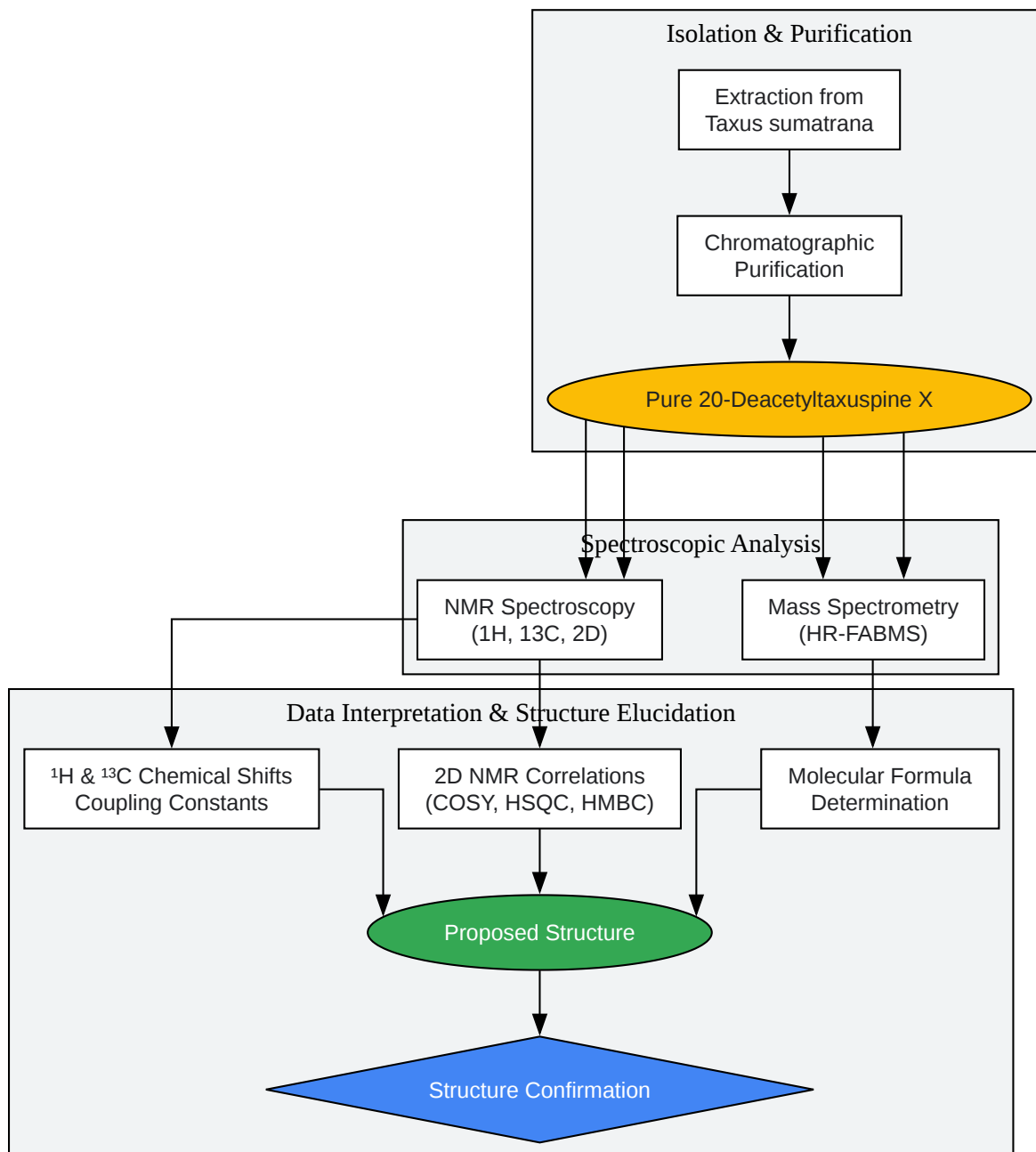
### Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra were obtained using a JEOL JMS-700 double-focusing magnetic sector mass spectrometer.

- Ionization Method: Fast Atom Bombardment (FAB) was used as the ionization technique.
- Matrix: A matrix of 3-nitrobenzyl alcohol (3-NBA) was used to dissolve the sample and facilitate ionization.
- Data Acquisition: The instrument was operated in positive ion mode, and the mass-to-charge ratio ( $m/z$ ) was scanned over a range of 100-1000 Da. The exact mass was determined by peak matching against a known reference compound.

## Visualization of the Analytical Workflow

The structural elucidation of **20-Deacetyltaxuspine X** follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.



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